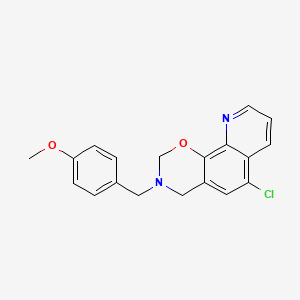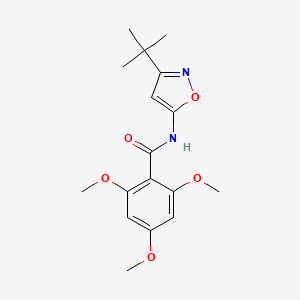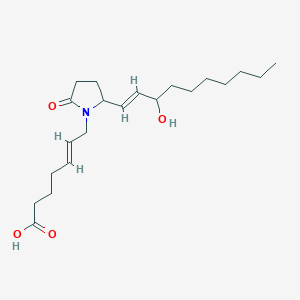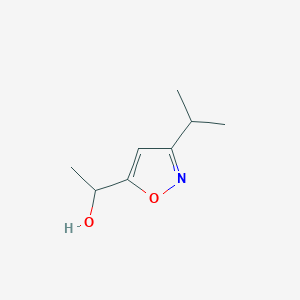
1-(3-Isopropylisoxazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isopropylisoxazol-5-yl)ethanol is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
準備方法
The synthesis of 1-(3-Isopropylisoxazol-5-yl)ethanol typically involves the cycloaddition of nitrile oxides with alkynes, a reaction known as the 1,3-dipolar cycloaddition. This method is highly regioselective and can be performed under mild conditions. The reaction conditions often involve the use of catalysts such as copper (I) chloride or ruthenium (II) complexes . Industrial production methods may employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-Isopropylisoxazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-Isopropylisoxazol-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: In industrial settings, it is used as an intermediate in the synthesis of other valuable chemicals
作用機序
The mechanism by which 1-(3-Isopropylisoxazol-5-yl)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
1-(3-Isopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:
- 1-(3-Propylisoxazol-5-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropyl group, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
1-(3-propan-2-yl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-4-8(6(3)10)11-9-7/h4-6,10H,1-3H3 |
InChIキー |
GBQBRQMVTOWOIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


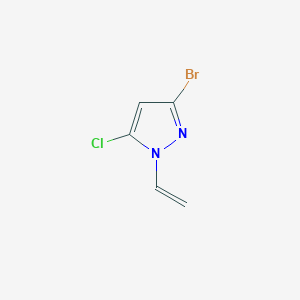
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
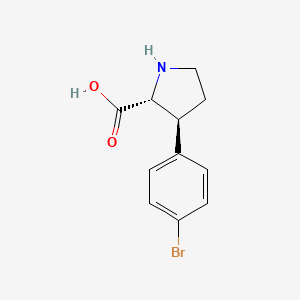
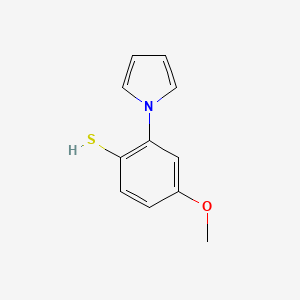
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
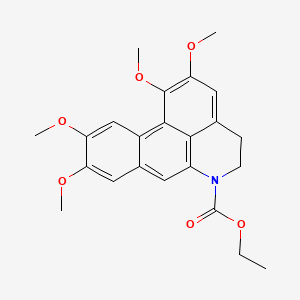
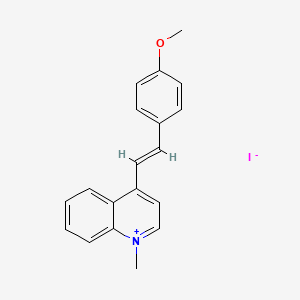
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
